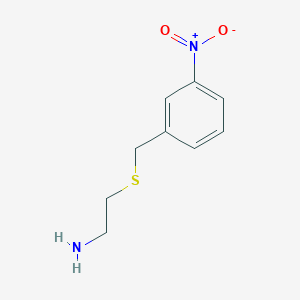
2-(3-Nitro-benzylsulfanyl)-ethylamine
Overview
Description
2-(3-Nitro-benzylsulfanyl)-ethylamine is an organic compound that features a benzylsulfanyl group attached to an ethylamine chain, with a nitro group positioned on the benzene ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes likeFTase . FTase, or farnesyltransferase, is an enzyme involved in the post-translational modification of proteins, which is crucial for their function.
Mode of Action
It’s worth noting that similar compounds can act as a hydrogen bond acceptor and donor, simultaneously . This allows them to form various types of binding with the target enzyme, potentially altering its function .
Biochemical Pathways
Related compounds have been associated with pathways related to oxidative stress, cox-2, ldha, and hyperglycemia . These pathways are interlinked and contribute to the etiology, progression, and metastasis of diseases like colon cancer .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity , and have been associated with the inhibition of enzymes like FTase , which could potentially alter protein function and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitro-benzylsulfanyl)-ethylamine typically involves the reaction of 3-nitrobenzyl chloride with ethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the chloride group is replaced by the ethylamine group. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitro-benzylsulfanyl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Substitution: The ethylamine group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-(3-Nitro-benzylsulfanyl)-ethylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzyl alcohol: Similar structure but lacks the ethylamine group.
3-Nitrobenzyl chloride: Precursor in the synthesis of 2-(3-Nitro-benzylsulfanyl)-ethylamine.
2-(3-Nitrobenzylthio)-ethylamine: Similar structure with a thioether linkage instead of a sulfanyl group.
Uniqueness
This compound is unique due to the presence of both the nitro group and the benzylsulfanyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-4-5-14-7-8-2-1-3-9(6-8)11(12)13/h1-3,6H,4-5,7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMCROKPDJMKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332740.png)
![(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332741.png)
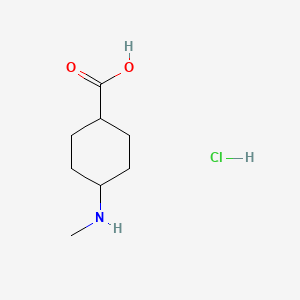
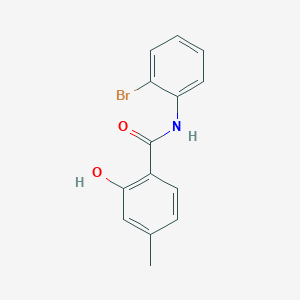
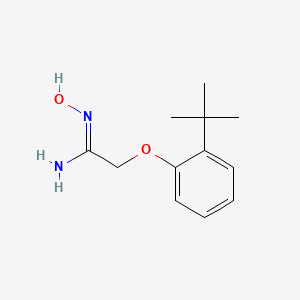
![Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B6332765.png)
![N-methyl-1-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B6332783.png)
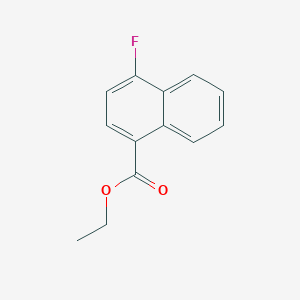
![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane](/img/structure/B6332790.png)
![4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol](/img/structure/B6332805.png)


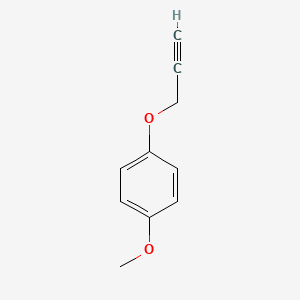
![Bis[4-(trichloromethyl)phenyl]methanone](/img/structure/B6332824.png)
